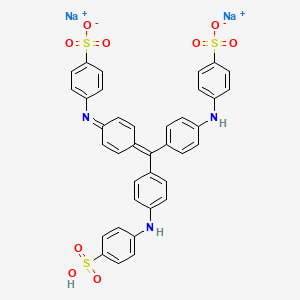![molecular formula C18H12N2O2 B7883001 1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7883001.png)
1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione . It is also referred to as Pigment Red 255 . This compound has a molecular formula of C18H12N2O2 and a molecular weight of 288.31 g/mol . It is characterized by its crystalline powder form and is primarily used as a pigment due to its vibrant red color.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves the condensation of aromatic amines with maleic anhydride, followed by cyclization. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydropyrrolo derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Aplicaciones Científicas De Investigación
3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is widely used as a pigment in paints, plastics, and inks due to its stability and vibrant color
Mecanismo De Acción
The mechanism by which 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with cellular components. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes involved in cellular metabolism. The molecular targets include DNA and various enzymes, leading to its potential use as an antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
- 3,6-diphenyl-2H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-diphenyl-1H-pyrrolo[3,4-c]pyrrole-1,4-dione
Comparison: Compared to its similar compounds, 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness contributes to its distinct color and stability, making it a preferred choice in pigment applications .
Propiedades
IUPAC Name |
1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBZLMSPZBZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-](/img/structure/B7882926.png)

![2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7882940.png)


![ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate](/img/structure/B7882968.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylquinazolin-4-amine](/img/structure/B7882972.png)
![(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7882987.png)
![5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883009.png)

![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)
![3-Ethoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B7883045.png)
